2-Ethylphenanthrene

Beschreibung

Contextualization within Alkylated Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are a diverse group of organic pollutants known for their persistence and potential adverse environmental and health impacts. nih.govcopernicus.orgrsc.orgresearchgate.net Alkylated polycyclic aromatic hydrocarbons (AlkPAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings have been substituted with alkyl groups, such as methyl or ethyl. nih.govcopernicus.org These AlkPAHs are often more abundant than their parent PAHs, particularly in petrogenic sources like crude oil and petroleum products, and can exhibit greater toxicity and environmental persistence. nih.govresearchgate.net

Significance in Environmental and Geochemical Studies

The presence and concentration of 2-ethylphenanthrene and related alkylated PAHs hold considerable significance in various environmental and geochemical studies.

Environmental Monitoring and Source Apportionment: this compound is employed as a reference compound in environmental research due to its association with fossil fuels and urban air pollution. ontosight.ai Alkylated PAHs, including alkylphenanthrenes, are vital indicators for tracing the origins of hydrocarbon contamination, such as from oil spills or combustion processes. researchgate.netpacificrimlabs.comrsc.org Their specific distribution patterns and relative abundances in environmental samples like soil, sediment, and water can help elucidate the source, maturity, and weathering state of petroleum-derived pollutants. researchgate.netnih.govrsc.org For instance, the analysis of alkylphenanthrenes in sediments aids in distinguishing between different pollution sources. scispace.com

Geochemical Indicators: In the field of petroleum geochemistry, alkylated aromatic hydrocarbons, such as alkylphenanthrenes, serve as crucial molecular biomarkers. wiley-vch.de Their presence and characteristic distribution patterns within crude oils and sedimentary organic matter provide insights into the thermal maturity of source rocks, depositional environments, and migration pathways. sbras.ru For example, the transformation of less stable α-alkylphenanthrenes to more stable β-alkylphenanthrenes is a recognized indicator of thermal maturation in geological samples. sbras.ru

Environmental Fate and Transformation: Understanding the environmental fate of PAHs involves studying their biodegradation and metabolic transformation processes. The presence and position of alkyl substituents on the phenanthrene (B1679779) molecule can influence the rate and extent of its biodegradation. mdpi.comconcawe.eu Research has quantified the biodegradation kinetics of various alkylphenanthrenes, highlighting differences in their susceptibility to microbial degradation. mdpi.com Furthermore, the atmospheric transformation of AlkPAHs, such as through ozonolysis, is an area of active investigation, as these reactions can produce more polar and potentially more toxic oxygenated derivatives. rsc.org

Biological Activity and Ecotoxicology: Alkylated PAHs, including alkylphenanthrenes, are known to interact with biological systems, such as the aryl hydrocarbon receptors (AHRs) in aquatic organisms. nih.gov Certain alkylated phenanthrenes have demonstrated more potent AHR agonistic activity compared to the parent phenanthrene, suggesting that alkylation can enhance the biological impact of these compounds. nih.gov The metabolic activation of AlkPAHs within organisms can lead to the formation of reactive intermediates, which may contribute to their toxicity. d-nb.inforesearchgate.netnih.gov

Research Findings and Data

Scientific investigations have explored the biodegradation kinetics and biological activity of phenanthrene and its alkylated derivatives, providing valuable data for environmental assessments.

Table 1: Biodegradation Rate Constants of Phenanthrene and Alkylphenanthrenes

| Compound | Biodegradation Rate Constant (k, h⁻¹) |

| Phenanthrene | 0.54 ± 0.04 |

| 3-Methylphenanthrene | 0.44 ± 0.05 |

| 3,6-Dimethylphenanthrene | 0.14 ± 0.02 |

Note: These values represent biodegradation rate constants determined under specific laboratory conditions. mdpi.com

Table 2: EROD Activity Induction by Alkylated Phenanthrenes in Juvenile Rainbow Trout

| Compound | EROD Activity Induction |

| Phenanthrene | Baseline |

| This compound | Weak inducer |

| 9-Ethylphenanthrene | Weak inducer |

| 3-Ethylphenanthrene (B74935) | Not an inducer |

Note: EROD (ethoxyresorufin-O-dealkylase) activity is an indirect measure of aryl hydrocarbon receptor (AHR) activation. nih.gov

Table 3: Mutagenicity of Methylphenanthrenes in Salmonella typhimurium

| Compound | Mutagenicity (TA98/TA100 Fold Increase) |

| Phenanthrene | Negative |

| 2-Methylphenanthrene | Negative |

| 3-Methylphenanthrene | Negative |

| 1-Methylphenanthrene (B47540) | Positive (3.2-fold/2.0-fold) |

| 9-Methylphenanthrene | Positive (3.2-fold/2.0-fold) |

Note: Mutagenicity is linked to the presence of an additional "bay region-like" structural motif created by the methyl substituent's position. d-nb.inforesearchgate.net

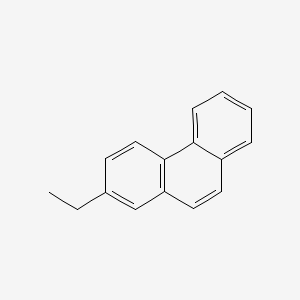

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-10-16-14(11-12)9-8-13-5-3-4-6-15(13)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAHMIHRNVICDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190201 | |

| Record name | Phenanthrene, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-74-6 | |

| Record name | Phenanthrene, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Transformations of 2 Ethylphenanthrene

Established Synthetic Routes to 2-Ethylphenanthrene and its Derivatives

The synthesis of this compound and its parent framework, phenanthrene (B1679779), can be achieved through a variety of established chemical routes. These methods range from classical reduction reactions to more modern cyclization and coupling strategies.

Reduction-based Syntheses (e.g., from 2-acetylphenanthrene)

A traditional and straightforward method for the preparation of this compound involves the reduction of 2-acetylphenanthrene. This transformation is a key step in a multi-step synthesis that typically begins with phenanthrene.

The synthesis commences with the Friedel-Crafts acylation of phenanthrene using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 2-acetylphenanthrene. The subsequent and crucial step is the reduction of the acetyl group to an ethyl group. The Clemmensen reduction, which employs a zinc-mercury amalgam (Zn-Hg) in the presence of hydrochloric acid (HCl), is a classic method for this conversion. This reaction proceeds under reflux conditions and effectively reduces the ketone to the corresponding alkane.

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which involves the use of hydrazine (B178648) (N₂H₄) and a strong base, typically potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. This method is particularly useful for substrates that are sensitive to acidic conditions. For instance, 3-acetylphenanthrene (B1329424) has been successfully reduced to 3-ethylphenanthrene (B74935) using hydrazine and diethylene glycol. cdnsciencepub.com

Table 1: Key Data for Reduction-based Synthesis of this compound

| Step | Reagents/Conditions | Intermediate/Product | Typical Yield (%) |

| Acylation | Phenanthrene, CH₃COCl, AlCl₃, 0°C | 2-Acetylphenanthrene | 58–62 |

| Reduction | 2-Acetylphenanthrene, Zn-Hg/HCl, reflux | This compound | 75–80 |

Data sourced from a synthetic route for a derivative of this compound.

Pyrolytic Formation Mechanisms from Precursors (e.g., 2-dodecyl-9,10-dihydrophenanthrene)

This compound can be formed as a secondary product during the pyrolysis of larger alkylated phenanthrene precursors. A notable example is the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene (DDPh). acs.org The thermal decomposition of DDPh follows first-order kinetics and proceeds through a complex reaction network. acs.orgacs.org

The primary reaction pathways for DDPh pyrolysis include dehydrogenation to form 2-dodecylphenanthrene (B3051877) and C-C bond cleavage to yield smaller molecules. acs.org this compound arises from a series of secondary and tertiary reactions. One of the primary C-C cleavage products is 2-vinyl-9,10-dihydrophenanthrene, which undergoes rapid reduction to 2-ethyl-9,10-dihydrophenanthrene. acs.org This intermediate then readily dehydrogenates to form the more stable aromatic compound, this compound. acs.orgacs.org The formation of this compound becomes more significant at higher conversions and more severe conditions (e.g., 450 °C). acs.org

Novel Cyclization and Coupling Methodologies for Phenanthrene Frameworks

Modern organic synthesis has introduced a variety of novel methods for constructing the phenanthrene core, which can be adapted for the synthesis of its derivatives like this compound. These methods offer advantages in terms of efficiency, modularity, and functional group tolerance.

Transition-Metal Catalyzed Cycloisomerization: Readily available biphenyl (B1667301) derivatives containing an alkyne unit can be converted into substituted phenanthrenes using catalysts such as PtCl₂, AuCl, or InCl₃. nih.gov This 6-endo-dig cyclization is highly modular, allowing for the synthesis of a wide array of substituted phenanthrenes. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for phenanthrene synthesis. espublisher.comespublisher.com One approach involves an intramolecular Heck reaction. espublisher.com Another strategy utilizes a palladium-catalyzed Suzuki-Miyaura coupling followed by C-H activation to build the phenanthrene framework. espublisher.com These methods provide a route to various phenanthrene derivatives, including mono- and di-alkylated phenanthrenes. espublisher.comespublisher.com

Photochemical Cyclization: The photocyclization of stilbene (B7821643) derivatives is a well-known method for synthesizing phenanthrenes. oup.com Improvements to this method, such as the use of iodine as a promoter and tetrahydrofuran (B95107) as a scavenger for hydroiodic acid, have been developed. oup.com More recently, photochemical reactions involving biphenyl-2-carbaldehyde O-acetyl oximes have been shown to yield phenanthridines, demonstrating the utility of photochemistry in forming the core structure. beilstein-journals.orgnih.gov

Other Coupling Reactions: The Haworth synthesis, a classic method involving Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride (B1165640) followed by cyclization and aromatization, remains a fundamental approach. quimicaorganica.org Newer strategies employ Ullmann coupling reactions to form the central ring from two halogenated benzene (B151609) precursors. quimicaorganica.org Boron-mediated sequential alkyne insertion and C-C coupling reactions have also emerged as a powerful tool for constructing the phenanthrene framework. nih.gov

Chemical Reactivity and Degradation Mechanisms

The chemical reactivity of this compound is characterized by its transformation under oxidative and pyrolytic conditions. These degradation pathways are crucial for understanding its environmental fate and behavior in high-temperature processes.

Oxidative Metabolism and Alkyl Side Chain Modifications

The presence of an alkyl group on the phenanthrene ring significantly influences its metabolic fate. In the case of this compound, oxidative metabolism preferentially occurs on the ethyl side chain rather than the aromatic ring system. nih.govresearchgate.net This is a common feature for alkylated polycyclic aromatic hydrocarbons (PAHs). researchgate.net

Studies using rat and human liver microsomes have shown that alkyl substitution shifts the focus of cytochrome P450 enzymes towards the alkyl group. nih.govresearchgate.net For this compound, the primary metabolite identified is 2-(1-hydroxyethyl)phenanthrene. researchgate.net This indicates that oxidation occurs at the benzylic position of the ethyl group. This side-chain hydroxylation is a major pathway, contrasting with the metabolism of unsubstituted phenanthrene, which primarily involves the formation of dihydrodiols and phenanthrols on the aromatic core. nih.gov

While direct studies on this compound are limited, the metabolism of related PAHs suggests that after the initial hydroxylation (Phase I metabolism), the resulting alcohol can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfonation, to facilitate excretion. vulcanchem.com

Table 2: Primary Oxidative Metabolite of this compound

| Substrate | Primary Metabolite | Key Observation |

| This compound | 2-(1-Hydroxyethyl)phenanthrene | Oxidation occurs preferentially at the benzylic carbon of the ethyl side chain. |

Data sourced from metabolic studies of alkylated phenanthrenes. researchgate.net

Pyrolysis and Free-Radical Chain Reaction Pathways

Pyrolysis, the thermal decomposition of organic material at elevated temperatures in the absence of oxygen, proceeds via free-radical mechanisms. mdpi.comwikipedia.org The pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene, which leads to the formation of this compound, is consistent with a free-radical chain reaction mechanism. acs.org

The process is initiated by the thermal cleavage of the weakest bonds in the precursor molecule, generating free radicals. These radicals then propagate through a series of reactions, including hydrogen abstraction and β-scission. In the context of DDPh pyrolysis, the formation of this compound involves several steps:

Hydrogen abstraction from the DDPh molecule.

β-scission of the resulting radical to cleave C-C bonds in the long alkyl chain, leading to products like 2-vinyl-9,10-dihydrophenanthrene. acs.org

Hydrogenation of the vinyl group to an ethyl group, forming 2-ethyl-9,10-dihydrophenanthrene. acs.org

Dehydrogenation of the dihydrophenanthrene ring to yield the aromatic this compound. acs.orgacs.org

Environmental Occurrence, Distribution, and Persistence of 2 Ethylphenanthrene

Sources and Release Pathways

The environmental presence of 2-ethylphenanthrene is primarily linked to anthropogenic activities involving fossil fuels and combustion processes.

Association with Fossil Fuels and Petroleum-Derived Products

This compound is frequently detected in environments contaminated by petroleum and its derivatives, classifying it as a petrogenic PAH nih.govacs.orgualberta.cauni-oldenburg.deresearchgate.net. It is a constituent of crude oil, with alkylated derivatives like this compound often being more abundant than their parent compounds nih.govacs.orguni-oldenburg.deresearchgate.netnih.gov. Phenanthrene (B1679779) and its derivatives, including this compound, are identified as major components of crude oil and are commonly found in sediments nih.govacs.org. The presence of fossil fuels subjected to severe conditions is associated with the occurrence of this compound ualberta.ca. Furthermore, substances with persistent, bioaccumulative, and toxic properties (PBT) are of environmental concern, and petroleum UVCBs (Unknown or Variable Composition, Complex Reaction Products or Biological Materials) include alkylated three-ring PAHs such as this compound researchgate.net.

Formation as a By-product of Incomplete Combustion

This compound, like other PAHs, is generated through the incomplete combustion of organic materials iarc.frepa.gov. This process can occur at various temperatures, including low-temperature incomplete combustion researchgate.net. Anthropogenic sources contributing to its formation include the extraction, transportation, and processing of fossil fuels, as well as emissions from road and rail transport, energy production, petrochemistry, and the manufacturing of building materials researchgate.net. Incomplete combustion of organic matter is a primary source of pyrogenic PAHs, alongside petrogenic sources epa.gov. Emissions from vehicular traffic, industrial processes, energy generation, and residential heating contribute to the ubiquitous presence of PAHs in ambient air iarc.fr. High-temperature combustion processes are known to yield PAHs with higher molecular weights researchgate.net.

Release from Crude Oil Spills and Contamination Events

Accidental oil spills, along with routine discharges from industrial and urban effluents, shipping activities, and offshore oil drilling operations, are significant pathways for the release of petrogenic PAHs, including this compound, into the environment nih.govacs.org. Fuel spills and the subsequent evaporation from petroleum reservoirs also contribute to the release of PAHs into the environment researchgate.net. The presence of PAHs in environmental samples is directly linked to petroleum and its derived products, indicating that contamination events involving these materials are a major source of this compound nih.govacs.orgualberta.cauni-oldenburg.deresearchgate.netresearchgate.net.

Environmental Compartmentalization and Accumulation Dynamics

Once released into the environment, this compound, like other PAHs, exhibits specific behaviors regarding its distribution and accumulation in different environmental media.

Accumulation in Sediment and Soil

Due to their low water solubility, PAHs, including this compound, tend to sorb onto suspended particulate matter in aquatic systems and subsequently accumulate in sediments nih.govacs.orguni-oldenburg.de. Sediments, particularly those rich in organic matter, possess a high capacity for adsorbing contaminants like PAHs epa.gov. Petrogenic PAHs are commonly found in sediments, often originating from anthropogenic activities and transported via wastewater and riverine inputs nih.govacs.orgbver.co.kr. Phenanthrene and its alkylated derivatives, such as this compound, are known to accumulate in sediments at significant concentrations due to their presence in crude oil nih.govacs.org. In terrestrial environments, the accumulation of PAHs in soil is associated with the fossil fuel industry, including extraction, transportation, and processing, as well as industrial and transportation-related activities researchgate.net. Studies on emerging PAHs (e-PAHs) indicate that their distribution patterns in offshore sediments often mirror those of traditional PAHs bver.co.kr.

Influence of Co-solvency on Leaching Potentials into Groundwater

Specific research detailing the influence of co-solvency on the leaching potential of this compound into groundwater was not found within the provided search results. However, general principles governing PAH behavior in the environment suggest that their low water solubility and tendency to sorb onto soil and sediment particles can limit their mobility and potential for leaching into groundwater nih.govacs.orguni-oldenburg.deresearchgate.net. The transport of PAHs, including this compound, is influenced by their physicochemical properties, such as solubility and partitioning characteristics researchgate.net. While direct data on co-solvency effects for this compound is absent, factors that alter PAH solubility or sorption would indirectly affect their groundwater leaching potential.

Toxicological and Ecotoxicological Investigations of 2 Ethylphenanthrene

Mammalian Metabolism and Bioactivation Pathways

The biotransformation of 2-ethylphenanthrene in mammalian systems is a critical area of study, as metabolic processes can lead to the formation of reactive intermediates with toxicological implications. The following sections detail the key pathways involved in its metabolism and the influence of its chemical structure on these processes.

Cytochrome P450-Mediated Oxidative Biotransformation in Hepatic Systems

The initial and primary route of metabolism for this compound, like many other polycyclic aromatic hydrocarbons (PAHs), occurs in the liver and is mediated by the cytochrome P450 (CYP) superfamily of enzymes. uv.esmdpi.comnih.gov These enzymes catalyze the oxidation of the phenanthrene (B1679779) molecule, a crucial first step in its biotransformation. wikipedia.org

Research has shown that alkyl substitution on the phenanthrene core can significantly influence the metabolic pathway. researchgate.netresearchgate.netnih.gov Studies using rat and human liver microsomes have demonstrated that the presence of an alkyl group, such as the ethyl group in this compound, tends to shift the primary site of oxidative metabolism from the aromatic ring to the alkyl side chain. researchgate.netresearchgate.netnih.gov This results in the formation of hydroxylated metabolites. Specifically for this compound, 2-(1-hydroxyethyl)-phenanthrene has been identified as a primary metabolite. researchgate.net

This side-chain hydroxylation is a significant pathway, though metabolism can also occur on the aromatic rings to a lesser extent, leading to the formation of various phenanthrols and dihydrodiols. nih.gov The specific CYP isoforms involved in the metabolism of this compound have not been fully elucidated, but it is known that multiple CYP enzymes possess the capability to metabolize PAHs. uv.esmdpi.com

Formation of Reactive Metabolites via Diol-Epoxide and o-Quinone Pathways

While side-chain oxidation is a major metabolic route for this compound, the formation of potentially harmful reactive metabolites through other pathways is a significant toxicological concern. Two of the most well-studied bioactivation pathways for PAHs are the diol-epoxide and o-quinone pathways. acs.orgbac-lac.gc.canih.gov

The diol-epoxide pathway involves the CYP-mediated oxidation of the aromatic ring to form an epoxide, which is then hydrated by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation of the dihydrodiol results in the formation of a highly reactive diol-epoxide. acs.orgbac-lac.gc.ca These diol-epoxides are electrophilic and can form covalent adducts with cellular macromolecules, including DNA, which is a critical step in the initiation of carcinogenesis. Studies on related alkylated PAHs, such as 1-methylphenanthrene (B47540) and 9-ethylphenanthrene, have identified tetraols, which are signature metabolites of the diol-epoxide pathway, indicating that this pathway is active for alkylated phenanthrenes. nih.gov

The o-quinone pathway represents another route to reactive metabolites. This pathway involves the oxidation of dihydrodiols by dihydrodiol dehydrogenases to form catechols. acs.org These catechols can then be further oxidized to form reactive o-quinones. acs.orgbac-lac.gc.ca O-quinones are also capable of redox cycling, which can lead to the production of reactive oxygen species (ROS) and oxidative DNA damage. The detection of O-monosulfonated-catechols as metabolites of other alkylated phenanthrenes provides evidence for the occurrence of the o-quinone pathway. nih.gov For some PAHs, this pathway can even lead to the formation of bis-ortho-quinones. acs.org

Ecotoxicological Effects on Aquatic Organisms

The presence of this compound in aquatic environments, often as a component of crude oil and other petroleum products, necessitates an understanding of its effects on aquatic life. The following sections explore its uptake, transformation, and enzymatic induction in aquatic fauna.

Bioconcentration, Biotransformation, and Elimination Kinetics in Aquatic Fauna

The processes of bioconcentration, biotransformation, and elimination determine the internal dose and potential toxicity of this compound in aquatic organisms. ecetoc.orgrivm.nl Bioconcentration refers to the accumulation of a chemical from the water, while biotransformation is the metabolic conversion of the compound within the organism, and elimination is its excretion. ecetoc.org

Studies with sheepshead minnows (Cyprinodon variegatus) have provided valuable insights into the kinetics of alkylated phenanthrenes. nih.gov In these studies, the uptake rate constants (k1) for naphthalenes were found to increase with the degree of alkylation. nih.gov Conversely, the elimination rate constants (k2) for both naphthalenes and phenanthrenes generally increased as the degree of alkylation and the octanol/water partition coefficient (Kow) decreased. nih.gov

For 9-ethylphenanthrene, a close structural isomer of this compound, the elimination half-life in sheepshead minnows was estimated to be less than 4 days. fda.gov Fish possess a high capacity to metabolize PAHs, which facilitates their elimination and results in lower bioconcentration factors (BCFs) compared to organisms with lower metabolic capabilities. rivm.nlacs.org This metabolic capacity is a key factor in reducing the potential for bioaccumulation of PAHs like this compound in fish. rivm.nl The presence and nature of alkyl groups have been shown to significantly influence the metabolic kinetics of PAHs in fish. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Elimination Rate Constant (k2) | 0.6/day | fda.gov |

| Bioconcentration Factor (BCF) | 428 | fda.gov |

| Elimination Half-life (t1/2) | < 4 days | fda.gov |

Induction of Xenobiotic Metabolism Enzymes (e.g., Ethoxyresorufin-O-dealkylase (EROD) Activity)

Exposure to PAHs, including this compound, can induce the activity of xenobiotic-metabolizing enzymes in aquatic organisms. cefas.co.uk A key biomarker for exposure to such contaminants is the induction of cytochrome P450 1A (CYP1A) activity, which is commonly measured as ethoxyresorufin-O-deethylase (EROD) activity. cefas.co.ukmdpi.com The induction of EROD is a response to the binding of contaminants to the aryl hydrocarbon receptor (AhR), which then stimulates the expression of the CYP1A gene. acs.orgcefas.co.uk

Studies have shown that this compound is a weak inducer of EROD activity in juvenile rainbow trout. acs.org This indicates that while it can activate the AhR-signaling pathway, its potency is lower than that of other well-known inducers like benzo[a]pyrene. acs.org The induction of EROD is part of the organism's detoxification mechanism, as the increased enzyme activity enhances the biotransformation and subsequent elimination of the foreign compound. cefas.co.ukmdpi.com

The response to this compound has also been investigated at the genomic level in marine rotifers such as Brachionus koreanus and Brachionus plicatilis. nih.govresearchgate.netnih.gov In these organisms, exposure to this compound has been shown to cause significant modulation of the mRNA expression levels of multiple CYP genes, providing further evidence of its ability to trigger a xenobiotic stress response. researchgate.netnih.gov

Aryl Hydrocarbon Receptor (Ahr) Signaling Pathway Activation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgnih.gov The canonical AHR signaling pathway involves the binding of a ligand to the cytosolic receptor, which then translocates to the nucleus. dovepress.comnih.gov In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.orgdovepress.com This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcriptional activation of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1. dovepress.comswu.ac.thnih.gov

This compound, as a member of the PAH family, is recognized as an agonist of the AHR signaling pathway. nih.gov Its interaction with the AHR pathway has been inferred primarily through the measurement of downstream gene and protein expression. For instance, studies have characterized this compound as a weak inducer of ethoxyresorufin-O-deethylase (EROD) activity, a common biomarker for AHR activation, in juvenile rainbow trout. nih.gov

However, the potency of this compound as an AHR agonist can vary between species and specific AHR isoforms. In a study using an in vitro reporter gene assay with Atlantic cod (Gadus morhua) AHR1a and AHR2a, this compound did not show significant receptor transactivation. nih.govacs.org Despite this, the same study noted that other alkylated phenanthrenes could weakly activate the Ahr-signaling pathway in fish, suggesting that the specific structure and substitution pattern of the PAH influences its ability to act as an AHR ligand. nih.govacs.org

In invertebrates, such as the marine rotifer Brachionus plicatilis, exposure to this compound has been shown to modulate the expression of cytochrome P450 genes, which are known targets of the AHR pathway. researchgate.net This indicates that this compound can trigger the AHR signaling cascade in these organisms, leading to the induction of detoxification enzymes. The activation of this pathway is a key mechanism by which organisms respond to and attempt to metabolize and eliminate such xenobiotic compounds. nih.gov

Oxidative Stress Response and Antioxidative Defense System Modulation in Rotifers

Exposure to this compound has been demonstrated to induce oxidative stress and modulate the antioxidative defense systems in aquatic invertebrates, with the marine rotifer Brachionus koreanus serving as a key model organism for such investigations. researchgate.netnih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense network. frontiersin.org

Research has shown that the biotransformation of phenanthrenes can lead to the production of intracellular ROS. researchgate.net In B. koreanus, exposure to this compound resulted in significant changes in ROS levels and the activity of crucial antioxidant enzymes. researchgate.netnih.gov

Research Findings on Oxidative Stress in Brachionus koreanus

A pivotal study on the genomic and physiological responses of B. koreanus to this compound exposure provided detailed insights into the induction of oxidative stress. The study measured intracellular ROS levels and the enzymatic activities of key components of the antioxidant defense system, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione S-transferase (GST), following a 24-hour exposure to varying concentrations of this compound. researchgate.net

Reactive Oxygen Species (ROS) Levels: The intracellular ROS levels in B. koreanus showed a significant increase upon exposure to this compound at concentrations of 0.4 and 0.8 mg/L. researchgate.net This indicates that the compound induces a state of oxidative stress within the rotifers.

Table 1: Relative Intracellular ROS Levels in B. koreanus after 24h Exposure to this compound

| Concentration (mg/L) | Relative ROS Level (%) |

|---|---|

| Control | 100 |

| 0.2 | ~105 |

| 0.4 | ~120* |

| 0.8 | ~115* |

| 1.0 | ~95 |

Statistically significant increase compared to control. (Note: The values are approximate based on graphical data from the source and are for illustrative purposes.)

Antioxidant Enzyme Activities: In response to the increased oxidative stress, the antioxidant defense system of B. koreanus was modulated. The activities of SOD, CAT, and GST were all significantly affected by the exposure to this compound. researchgate.net

Superoxide Dismutase (SOD): SOD activity was significantly induced at lower concentrations of this compound, which is a typical response to combat the increased levels of superoxide radicals.

Catalase (CAT): CAT activity, which is responsible for the decomposition of hydrogen peroxide, also showed a significant increase, particularly at the 0.4 mg/L exposure level.

Glutathione S-transferase (GST): GSTs are a family of enzymes involved in the detoxification of xenobiotics by conjugating them with glutathione. GST activity was significantly elevated across multiple tested concentrations of this compound, indicating its crucial role in the detoxification of this compound. researchgate.net

Table 2: Relative Antioxidant Enzyme Activities in B. koreanus after 24h Exposure to this compound

| Concentration (mg/L) | Relative SOD Activity (%) | Relative CAT Activity (%) | Relative GST Activity (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 0.2 | ~125* | ~110 | ~130* |

| 0.4 | ~120* | ~140* | ~145* |

| 0.8 | ~110 | ~120 | ~150* |

| 1.0 | ~105 | ~115 | ~125* |

Statistically significant increase compared to control. (Note: The values are approximate based on graphical data from the source and are for illustrative purposes.)

Furthermore, genomic analyses have complemented these findings by showing the transcriptional upregulation of genes encoding for these antioxidant enzymes (SOD, CAT, and GSTs) and various cytochrome P450 enzymes in B. koreanus in response to this compound. researchgate.netresearchgate.net This coordinated response at both the gene transcription and protein activity levels highlights the integrated mechanism that rotifers employ to counteract the oxidative damage and toxicity induced by this compound.

Advanced Analytical Methodologies for 2 Ethylphenanthrene Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-Ethylphenanthrene from complex sample matrices, enabling its subsequent detection and quantification.

Gas Chromatography with Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of PAHs like this compound. GC separates compounds based on their volatility and interaction with the stationary phase within a heated column, while MS provides identification and quantification based on mass-to-charge ratio and fragmentation patterns. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often utilized. This technique involves multiple stages of mass analysis, allowing for the targeted detection of specific compounds by monitoring characteristic precursor-to-product ion transitions. This is particularly useful for minimizing interference from co-eluting compounds in complex environmental samples thermofisher.comrestek.com. GC-MS/MS can achieve low detection limits, making it suitable for trace-level analysis of PAHs in various environmental compartments restek.com.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant advancement over conventional one-dimensional GC for analyzing highly complex mixtures, such as those found in crude oil or environmental samples contaminated with PAHs rsc.orgconcawe.eusepsolve.comesaa.org. In GCxGC, the eluent from a primary column is rapidly transferred to a secondary column with a different stationary phase, providing a second dimension of separation. This orthogonal separation mechanism dramatically increases peak capacity, leading to improved resolution of isomeric compounds and a better ability to detect and quantify analytes present at low concentrations or masked by matrix components sepsolve.com. GCxGC coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) is particularly powerful, as TOFMS allows for rapid data acquisition necessary to capture the narrow peaks generated by the second dimension separation, enabling both targeted and untargeted analysis of a wide range of compounds, including alkylated PAHs like this compound gcms.czmq.edu.au.

High-Performance Liquid Chromatography (HPLC) and Ultraperformance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultraperformance Liquid Chromatography (UPLC), are valuable techniques for the analysis of PAHs, especially those that are less volatile or thermally labile. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UPLC, utilizing smaller particle size stationary phases and higher operating pressures, offers faster analysis times and improved resolution compared to traditional HPLC nih.govd-nb.infonih.govpjoes.comejgm.co.uk. Detection is commonly achieved using UV-Vis diode array detectors (DAD) or fluorescence detectors, which are highly sensitive for many PAHs. UPLC coupled with mass spectrometry (UPLC-MS/MS) provides both high separation power and sensitive, selective detection, enabling the identification and quantification of compounds like this compound and its derivatives in complex biological and environmental samples nih.govnih.govacs.orgacs.org.

Mass Spectrometric Identification and Structural Elucidation of Metabolites

Mass spectrometry (MS) plays a critical role in identifying and elucidating the structures of metabolites derived from this compound. When organisms are exposed to PAHs, they undergo biotransformation processes, generating various metabolites. LC-MS/MS and high-resolution mass spectrometry (HRMS) are key tools for this purpose nih.govacs.orgacs.orgnih.govijpras.com. By analyzing the mass-to-charge ratio and fragmentation patterns of these metabolites, researchers can determine their chemical structures. Techniques such as tandem mass spectrometry (MS/MS) provide detailed fragmentation data, aiding in the identification of functional groups and structural features of metabolites, including hydroxylated or conjugated forms nih.govacs.orgijpras.com. HRMS offers high mass accuracy, allowing for the determination of elemental compositions and increasing confidence in metabolite identification, even for low-abundance compounds nih.govijpras.com. Studies have identified side-chain hydroxylation and the formation of tetraols and O-monosulfonated-catechols as key metabolic pathways for ethylphenanthrenes, with these metabolites potentially serving as biomarkers of exposure acs.org.

Application in Environmental Monitoring and Pollution Analysis

The advanced analytical techniques described above are extensively applied in environmental monitoring and pollution analysis to assess the presence and levels of this compound in various environmental compartments, including air, water, soil, and sediment pjoes.comacs.orgsemanticscholar.orgresearchgate.net. PAHs, including alkylated phenanthrenes, are significant components of petroleum products and combustion byproducts, making them important indicators of pollution from sources such as vehicle emissions, industrial activities, and oil spills mq.edu.auacs.org. GC-MS/MS and GCxGC-TOFMS are particularly valuable for analyzing complex environmental matrices, allowing for the identification and quantification of this compound even at trace concentrations rsc.orggcms.czmq.edu.auacs.orgsemanticscholar.org. HPLC and UPLC methods are also routinely used for monitoring PAH levels in environmental samples, providing data for risk assessments and regulatory compliance nih.govpjoes.com. The ability of these techniques to resolve and detect specific compounds like this compound is essential for understanding pollutant distribution, sources, and potential ecological impacts acs.orgresearchgate.net.

Geochemical and Petrological Applications of 2 Ethylphenanthrene As a Biomarker

Role in Petroleum Geochemistry and Crude Oil Characterization

In petroleum geochemistry, 2-ethylphenanthrene is utilized for its sensitivity to geological processes, making it instrumental in understanding crude oil characteristics and origins.

Geochemical Correlation and Deconvolution Studies in Commingled Crude Oils

The precise distribution and relative abundance of this compound, often analyzed in conjunction with other phenanthrene (B1679779) isomers and related PAHs, are crucial for geochemical correlation and deconvolution studies of commingled crude oils vurup.skacs.org. When crude oils from different sources are mixed in reservoirs or pipelines, their unique molecular signatures can become obscured. However, specific ratios of phenanthrene compounds, including ethylphenanthrenes, can maintain their distinct patterns, allowing geochemists to identify and quantify the contributions of individual end-member oils vurup.sk. Studies have shown that ratios of phenanthrene groups (e.g., P/P3, P1/P3, P2/P3) and double ratio plots (e.g., P/P2 vs. P2/P3) exhibit high correlation coefficients (R² values up to 0.989), indicating their effectiveness in explaining mixing patterns of different crude oil sources vurup.sk. These molecular ratios are often more reliable indicators of mixing than the absolute abundance of individual compounds, which may not mix linearly vurup.sk.

Forensic Fingerprinting of Petroleum Contamination

This compound serves as a valuable component in the forensic fingerprinting of petroleum contamination, such as in oil spill investigations mdpi.comresearchgate.net. The unique chemical signature of crude oils, including the relative proportions of specific PAHs like this compound, can be used to trace the source of pollution mdpi.com. Biomarker analysis, employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allows for the identification of these characteristic fingerprints, which are relatively resistant to weathering processes mdpi.comwiley-vch.de. By comparing the PAH profiles of environmental samples (e.g., water, sediment) with potential source oils, investigators can establish correlations and identify the origin of contamination mdpi.comepa.gov.

Indicator in Coal Geology and Organic Matter Maturation

In coal geology, this compound and other alkylphenanthrenes are employed as indicators of organic matter maturation, providing insights into the thermal history of coal seams and source rocks.

Thermal Maturity Assessment of Source Rocks and Oils

The distribution and concentration of this compound, along with other phenanthrene isomers, are sensitive to thermal maturity. As organic matter undergoes thermal stress, the relative proportions of these compounds change due to isomerization, alkylation, and dealkylation processes nih.govresearchgate.net. These changes form the basis for various maturity indices. For instance, methylphenanthrene indices (MPI-1, MPI-2) and other ratios involving phenanthrenes have been developed to assess thermal maturity, particularly in mature to over-mature source rocks and oils where traditional methods like vitrinite reflectance may be less reliable nih.govresearchgate.net. Studies indicate that alkylphenanthrene ratios are sensitive to maturity variations from the initial phase of oil generation to the late oil window pesa.com.au. The relative abundance of phenanthrenes compared to naphthalenes can also suggest maturity levels scielo.org.co.

Development and Evolution of Aromatic Hydrocarbon Maturity Indices

Aromatic hydrocarbons, including phenanthrenes and their alkylated derivatives like this compound, have been foundational in the development of numerous molecular maturity indices researchgate.net. These indices leverage the fact that the relative proportions of certain aromatic isomers change predictably with increasing thermal stress due to differences in their thermodynamic stability researchgate.net. For example, parameters like the Methylphenanthrene Index (MPI) and various ratios of alkylphenanthrenes (e.g., this compound/phenanthrene, dimethylphenanthrenes/trimethylphenanthrenes) are used to quantify thermal maturity, especially in scenarios where other methods are limited nih.govresearchgate.netpesa.com.au. The evolution of these indices reflects a deeper understanding of the kinetic processes governing PAH transformations under geological conditions, providing robust tools for assessing the thermal history of sedimentary organic matter nih.govresearchgate.net.

Compound List:

this compound

Phenanthrene

Methylphenanthrene (MP)

Dimethylphenanthrene (DMP)

Trimethylphenanthrene (TMP)

Methylnaphthalene (MN)

Dimethylnaphthalene (DMN)

Trimethylnaphthalene (TMN)

Dibenzothiophene (DBT)

Dibenzofuran

Fluorene

Triaromatic steroid

Gammacerane

Terpanes

Steranes

Hopanes

Emerging Research Frontiers and Future Directions in 2 Ethylphenanthrene Studies

Computational Chemistry and Molecular Modeling Approaches for Reactivity and Environmental Fate

Computational chemistry and molecular modeling have become indispensable tools for predicting the reactivity and environmental fate of chemical compounds, including 2-ethylphenanthrene. nih.govunifap.br These in-silico approaches offer a cost-effective and efficient means to investigate molecular properties and reaction mechanisms at the atomic level. unifap.br

One of the key applications of these methods is the use of Density Functional Theory (DFT) to analyze how molecular structure influences reactivity. For instance, computational studies can elucidate the impact of the ethyl group on the electronic properties of the phenanthrene (B1679779) backbone, providing insights into its susceptibility to atmospheric oxidation and other degradation pathways. Molecular Electron Density Theory (MEDT) is another tool that helps in understanding the mechanisms of chemical reactions involving such compounds. nih.gov

Predicting the environmental fate of this compound is another critical area where computational models are being applied. Multimedia fate models, which can be spatially resolved, are used to estimate the distribution and concentration of phenanthrenes in various environmental compartments such as air, water, soil, and sediment. nih.gov These models incorporate physicochemical properties, emission sources, and transport processes to simulate the compound's behavior in the environment. up.ptrsc.org While these models have been successfully applied to the parent compound, phenanthrene, further refinement is needed to accurately predict the fate of its alkylated derivatives like this compound. nih.gov

Future research in this area will likely focus on developing more accurate and predictive quantitative structure-activity relationship (QSAR) models specifically for alkylated PAHs. unifap.br These models will be crucial for screening and prioritizing these compounds for further toxicological evaluation.

Potential in Advanced Materials Science Applications

Polycyclic aromatic hydrocarbons (PAHs) are a class of carbon-based materials with π-electron systems that make them promising candidates for applications in organic electronics. researchgate.net While research in this area has historically focused on parent PAHs, there is growing interest in the potential of their derivatives, including this compound, for the development of advanced materials.

Organic semiconductors are key components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The electronic properties of these materials can be tuned by modifying their molecular structure. The introduction of an ethyl group to the phenanthrene core, as in this compound, can alter the molecule's packing in the solid state and its charge transport properties. This opens up possibilities for creating new materials with tailored electronic characteristics. eurekalert.org

The development of novel organic semiconductor materials is crucial for the advancement of flexible and low-cost electronic devices. Solution-based processing techniques are particularly attractive for large-area applications. The solubility of this compound in organic solvents could make it a suitable candidate for use in such processes.

While specific studies on the application of this compound in materials science are still emerging, the broader research on phenanthrene-based organic semiconductors suggests a promising future. For example, a study on a related phenanthrene derivative demonstrated its potential for use in thin-film devices. researchgate.net Further research is needed to synthesize and characterize this compound-based polymers and to evaluate their performance in electronic devices.

Table 1: Potential Applications of this compound in Advanced Materials Science

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Electronics | As a building block for organic semiconductors | Charge carrier mobility, energy levels, solid-state packing |

| Organic Light-Emitting Diodes (OLEDs) | As a component in the emissive or charge-transport layers | Photoluminescence efficiency, color purity, thermal stability |

| Organic Field-Effect Transistors (OFETs) | As the active material in the transistor channel | On/off ratio, threshold voltage, operational stability |

| Organic Solar Cells | As a donor or acceptor material in the active layer | Light absorption characteristics, power conversion efficiency |

Interdisciplinary Research on Environmental Transport and Health Risk Assessment

Understanding the environmental transport and potential health risks of this compound requires an interdisciplinary approach that integrates environmental science, chemistry, and toxicology. The "fate and transport" of a contaminant describes how it moves and changes within the environment, which is crucial for determining potential exposure pathways. cdc.gov

The environmental transport of this compound is influenced by its physicochemical properties, such as its water solubility and octanol-air partition coefficient. defra.gov.uk These properties determine how the compound partitions between different environmental media like air, water, and soil. Climatic factors, such as precipitation and temperature, as well as the geological and hydrogeological conditions of a specific site, also play a significant role in its movement. cdc.gov

Health risk assessment is a process used to estimate the potential adverse health effects in humans who may be exposed to chemicals in the environment. nih.govresearchgate.net This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. dtic.mil For this compound, as with many individual PAHs, there is a lack of specific toxicological data, which makes risk assessment challenging. epa.gov

Interdisciplinary research is crucial to bridge these knowledge gaps. For example, environmental fate models can provide estimates of exposure concentrations in different media, which can then be used in health risk assessments. nih.gov Furthermore, integrating toxicogenomic data can help to understand the molecular mechanisms of toxicity and identify early biomarkers of effect. researchgate.net

Future research should focus on integrated studies that combine environmental monitoring, fate modeling, and toxicological testing to provide a comprehensive picture of the risks posed by this compound.

Development of Novel Exposure Biomarkers for Human and Ecological Health

Biomarkers of exposure are crucial tools for assessing the extent to which human and ecological populations have been exposed to environmental contaminants. scielo.org.co The development of novel biomarkers for this compound is an active area of research, driven by the need for more accurate and sensitive methods to quantify exposure to alkylated PAHs.

Traditionally, exposure to PAHs has been assessed by measuring the parent compounds or their hydroxylated metabolites in biological samples such as urine. amegroups.org For instance, hydroxylated phenanthrenes (OHPhe) are considered good biomarkers for occupational PAH exposure. scielo.org.co However, these biomarkers may not be specific to individual alkylated PAHs like this compound.

Recent research has focused on identifying unique metabolites that can serve as specific biomarkers for alkylated PAHs. For example, phenanthrene-2-carboxylic acid (2-PHECA) has been proposed as a potential biomarker for exposure to 2-methylphenanthrene. duke.edubohrium.com Similar approaches could be used to identify and validate specific metabolites of this compound.

The ideal biomarker should be sensitive, specific, and easily measurable in accessible biological matrices like urine or blood. nih.gov The development of such biomarkers would allow for more accurate exposure assessments in epidemiological studies and would be invaluable for understanding the potential health effects of this compound.

Future directions in this field include the use of advanced analytical techniques, such as high-resolution mass spectrometry, to identify novel metabolites and the application of toxicogenomics to discover biomarkers of early biological effects. researchgate.net These efforts will contribute to a more refined understanding of the risks associated with exposure to this compound and other alkylated PAHs.

Table 2: Comparison of Potential Biomarkers for Phenanthrene and its Alkylated Derivatives

| Biomarker Type | Analyte | Matrix | Specificity | Status |

| Parent Compound | Phenanthrene | Blood, Adipose Tissue | Low (indicates general PAH exposure) | Established |

| Hydroxylated Metabolites | Hydroxyphenanthrenes (OHPhe) | Urine | Moderate (indicates phenanthrene exposure) | Widely Used |

| Carboxylic Acid Metabolites | Phenanthrene-2-carboxylic acid (2-PHECA) | Urine | High (proposed for 2-methylphenanthrene) | Investigational |

| Novel Metabolites | Specific metabolites of this compound | Urine, Blood | Potentially High | Under Development |

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s role in atmospheric chemistry?

- Methodology : Combine field sampling (e.g., PM₂.₅ filters) with lab-based oxidation chamber studies. Use proton-transfer-reaction mass spectrometry (PTR-MS) for real-time monitoring of reaction intermediates. Collaborate with climatologists to model long-range transport .

Data Handling and Peer Review

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) for IC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpretation of non-significant trends .

Q. How can researchers ensure reproducibility in this compound studies amid variability in commercial reagents?

Q. What peer review criteria are prioritized for studies on this compound’s novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.